N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 3-nitrophenyl substituent at position 4. The molecule also contains a thioether-linked acetamide group bonded to a 3-methylisoxazole moiety. The 3-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity in target interactions compared to other substituents .
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4S/c1-10-7-16(28-22-10)18-15(25)9-29-17-20-19-14-6-5-13(21-23(14)17)11-3-2-4-12(8-11)24(26)27/h2-8H,9H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVVRPICHUDLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into key components that contribute to its biological activity:
- Isomeric moiety : The 3-methylisoxazole group is known for its role in various pharmacological activities.
- Triazolo-pyridazine : This segment is implicated in the inhibition of specific kinases and has shown promise in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on c-Met kinase, which is often overexpressed in several cancers.
Inhibition of c-Met Kinase
Research indicates that derivatives containing the triazolo-pyridazine structure exhibit potent inhibitory activity against c-Met kinase. For example, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) . This suggests that this compound may share similar mechanisms.
Biological Activity and Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest |
| HeLa | 2.73 ± 0.33 | Apoptotic pathway activation |
These findings indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Triazolo-Pyridazine Derivatives : A study synthesized various triazolo-pyridazine derivatives and evaluated their anticancer properties. One derivative showed promising results with significant inhibition of cell proliferation in A549 and MCF-7 cells .
- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of related compounds on HeLa cells and found that specific structural modifications enhanced their potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazino-Indole Cores
Compounds 23–27 from share the acetamide-thioether backbone but differ in their heterocyclic cores and substituents (Table 1). For example:
- Compound 23: Features a triazino[5,6-b]indole core with a 4-cyanomethylphenyl substituent. The cyano group may influence solubility and metabolic stability compared to the nitro group in the target compound.
- Compound 24: Substituted with a 4-phenoxyphenyl group, introducing steric bulk and lipophilicity, which could reduce cellular permeability relative to the nitro-substituted target.
- Compound 27: Incorporates bromine at position 8 of the triazino-indole core and a 4-bromophenyl group.
Table 1: Structural Comparison of Triazino-Indole Analogues
| Compound ID | Core Structure | Substituent | Purity (%) |
|---|---|---|---|
| Target | Triazolo[4,3-b]pyridazine | 3-nitrophenyl | Not reported |
| 23 | Triazino[5,6-b]indole | 4-cyanomethylphenyl | >95 |
| 24 | Triazino[5,6-b]indole | 4-phenoxyphenyl | 95 |
| 27 | Triazino[5,6-b]indole | 8-bromo + 4-bromophenyl | 95 |
Analogues with Alternative Heterocyclic Systems
- 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () : Replaces the triazolo-pyridazine core with a pyrimidine ring. The hydroxyl group on pyrimidine may enhance hydrogen bonding but reduce aromatic stacking compared to the nitro-substituted triazolo system. The absence of a fused bicyclic structure could also diminish rigidity, affecting target selectivity .
- N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide () : Contains a pyrrolo-triazolo-pyrazine core and a tosyl group. The cyclopentyl and ethyl substituents introduce conformational constraints absent in the target compound, which may influence pharmacokinetic properties .
Substituent Effects on Physicochemical Properties
- Nitro vs.
- Methylisoxazole vs. Cyanomethyl/Phenoxy: The 3-methylisoxazole moiety provides moderate lipophilicity, balancing solubility and membrane permeability better than polar cyanomethyl or bulky phenoxy groups .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyridazine scaffold is synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with 3-nitrophenyl-substituted pyridazine derivatives . As per route b in source, this involves reacting 4-amino-3-mercapto-1,2,4-triazole (1 ) with α-halo carbonyl compounds (e.g., phenacyl bromides) under basic conditions (e.g., NaH in DMF):
$$
\text{4-Amino-3-mercapto-1,2,4-triazole} + \text{6-(3-Nitrophenyl)pyridazin-3-yl bromide} \xrightarrow{\text{NaH, DMF}} \text{Intermediate A}
$$
Key conditions:
Functionalization at Position 6
The 3-nitrophenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst. A pre-functionalized pyridazine boronic ester reacts with 3-nitrobenzene boronic acid:
$$
\text{6-Bromo-triazolo[4,3-b]pyridazine} + \text{3-Nitrobenzene boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(3-Nitrophenyl)-triazolo[4,3-b]pyridazine}
$$
Optimized parameters:
Thioacetamide Bridge Formation
Thiolation at Position 3
Intermediate A undergoes nucleophilic substitution with 2-bromoacetamide derivatives. The reaction employs 2-bromo-N-(3-methylisoxazol-5-yl)acetamide (Intermediate B) in the presence of a base (e.g., Et$$_3$$N):
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Target Compound}
$$
Reaction specifics:
Synthesis of Intermediate B
2-Bromo-N-(3-methylisoxazol-5-yl)acetamide is prepared via Schotten-Baumann reaction :
Isoxazole synthesis : Cyclization of hydroxylamine with diketone precursors:
$$
\text{Acetylacetone} + \text{Hydroxylamine} \xrightarrow{\text{HCl, EtOH}} \text{3-Methylisoxazol-5-amine}
$$Acylation : Reaction with bromoacetyl chloride:
$$
\text{3-Methylisoxazol-5-amine} + \text{Bromoacetyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Intermediate B}
$$
Optimization and Challenges
Regioselectivity in Cyclocondensation
The fusion of triazole and pyridazine rings requires precise control to avoid regioisomeric byproducts. Source highlights that electron-withdrawing groups (e.g., nitro) on the phenyl ring direct cyclization to the desired position, as confirmed by $$^{1}\text{H–}^{15}\text{N HMBC}$$ spectroscopy.
Solvent and Catalyst Effects
- DMF vs. EtOH : Higher yields (85%) are achieved in DMF due to better solubility of intermediates.
- Base selection : NaH outperforms K$$2$$CO$$3$$ in minimizing hydrolysis of the thiol group.
Spectroscopic Characterization
| Spectrum | Key Peaks | Assignment |
|---|---|---|
| $$^{1}\text{H NMR}$$ (DMSO-d$$_6$$) | δ 8.71 (s, 1H) | Triazole H |
| δ 8.23–8.15 (m, 4H) | 3-Nitrophenyl aromatic protons | |
| δ 6.28 (s, 1H) | Isoxazole H | |
| $$^{13}\text{C NMR}$$ | δ 167.4 (C=O) | Acetamide carbonyl |
| δ 158.1 (C=S) | Thioether linkage |
Alternative Synthetic Routes
Multicomponent Approach
A one-pot synthesis leveraging Knoevenagel-Michael cyclocondensation (source) could streamline the process:
$$
\text{3-Nitrobenzaldehyde} + \text{Cyanothioacetamide} + \text{3-Methylisoxazol-5-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Advantages:
- Reduced reaction steps
- Higher atom economy (78% yield)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
